molecular formula C6H11NO2S2 B12786978 (Butane-1-sulfonyl)methyl thiocyanate CAS No. 27617-57-8

(Butane-1-sulfonyl)methyl thiocyanate

Cat. No.: B12786978
CAS No.: 27617-57-8
M. Wt: 193.3 g/mol
InChI Key: YWRSHMAPBSDRGE-UHFFFAOYSA-N
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Description

(Butane-1-sulfonyl)methyl thiocyanate is an organic compound that contains both sulfonyl and thiocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butane-1-sulfonyl)methyl thiocyanate typically involves the reaction of butane-1-sulfonyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The general reaction scheme is as follows:

Butane-1-sulfonyl chloride+Potassium thiocyanate(Butane-1-sulfonyl)methyl thiocyanate+Potassium chloride\text{Butane-1-sulfonyl chloride} + \text{Potassium thiocyanate} \rightarrow \text{this compound} + \text{Potassium chloride} Butane-1-sulfonyl chloride+Potassium thiocyanate→(Butane-1-sulfonyl)methyl thiocyanate+Potassium chloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to improve efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(Butane-1-sulfonyl)methyl thiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The sulfonyl group can be reduced to form sulfides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfides and thiols.

Scientific Research Applications

(Butane-1-sulfonyl)methyl thiocyanate has several scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.

    Materials Science: It is used in the development of novel materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (Butane-1-sulfonyl)methyl thiocyanate involves the reactivity of its sulfonyl and thiocyanate groups. The sulfonyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions can modulate biological pathways and molecular targets, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl thiocyanate: A simpler thiocyanate compound with similar reactivity but lacking the sulfonyl group.

    Phenyl thiocyanate: An aromatic thiocyanate compound with different electronic properties due to the phenyl ring.

    Butane-1-sulfonyl chloride: A related compound that lacks the thiocyanate group but shares the sulfonyl functionality.

Uniqueness

(Butane-1-sulfonyl)methyl thiocyanate is unique due to the presence of both sulfonyl and thiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

27617-57-8

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

IUPAC Name

butylsulfonylmethyl thiocyanate

InChI

InChI=1S/C6H11NO2S2/c1-2-3-4-11(8,9)6-10-5-7/h2-4,6H2,1H3

InChI Key

YWRSHMAPBSDRGE-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CSC#N

Origin of Product

United States

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